Beta-Amyloid (3-17) is a peptide fragment derived from the larger amyloid precursor protein. It plays a significant role in the pathology of Alzheimer's disease, where it aggregates to form plaques in the brains of affected individuals. This compound is of particular interest in neurobiology and pharmacology due to its implications in neurodegenerative disorders.
Beta-Amyloid (3-17) originates from the cleavage of amyloid precursor protein by enzymes known as secretases. The specific fragment (3-17) refers to the amino acid sequence that spans from the third to the seventeenth amino acid of the full-length beta-amyloid peptide, which typically consists of 36 to 43 amino acids.
Beta-Amyloid (3-17) is classified as a neurotoxic peptide. It falls under the category of amyloid peptides, which are misfolded proteins that can aggregate and form insoluble fibrils. In terms of biochemical classification, it is categorized as a polypeptide and is often studied in the context of neurodegenerative diseases.
The synthesis of Beta-Amyloid (3-17) can be achieved through various methods, including solid-phase peptide synthesis and recombinant DNA technology.
The choice between these methods depends on factors such as yield, purity requirements, and cost. Solid-phase synthesis allows for high purity and scalability, while recombinant techniques may be more suitable for producing larger quantities of biologically active peptides.
Beta-Amyloid (3-17) has a specific molecular structure characterized by its sequence of amino acids. The primary structure can be represented as:
This sequence contributes to its secondary structure, which often includes beta-sheet formations typical of amyloid fibrils.
The molecular weight of Beta-Amyloid (3-17) is approximately 1,500 Daltons. Its three-dimensional conformation can be studied using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography, revealing insights into its aggregation propensity.
Beta-Amyloid (3-17) participates in several chemical reactions that are crucial for its biological activity:
The aggregation process is influenced by factors such as pH, temperature, and ionic strength. Techniques like thioflavin T fluorescence assays are commonly used to monitor aggregation kinetics.
The mechanism by which Beta-Amyloid (3-17) exerts its effects involves several steps:
Studies have shown that even low concentrations of aggregated Beta-Amyloid (3-17) can lead to significant neuronal damage, highlighting its role in Alzheimer's disease pathology.
Beta-Amyloid (3-17) is typically a white to off-white powder when synthesized. It is soluble in water at physiological pH but may precipitate at higher concentrations or under certain conditions.
Characterization techniques such as high-performance liquid chromatography and mass spectrometry are employed to assess purity and confirm molecular weight.
Beta-Amyloid (3-17) has several applications in scientific research:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: